molecular formula C11H15NO2 B15124084 Methyl 4-amino-4-phenylbutanoate

Methyl 4-amino-4-phenylbutanoate

Cat. No.: B15124084
M. Wt: 193.24 g/mol
InChI Key: RYSSAIDSNHUHBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-4-phenylbutanoate can be synthesized through the esterification of 4-amino-3-phenylbutanoic acid. One common method involves reacting 4-amino-3-phenylbutanoic acid hydrochloride with methanol in the presence of thionyl chloride. The reaction is typically carried out at a temperature range of 60-70°C for about 2 hours . The crystalline product is then filtered and purified .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

Methyl 4-amino-4-phenylbutanoate is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of methyl 4-amino-4-phenylbutanoate involves its interaction with GABA receptors in the central nervous system. By mimicking the structure of GABA, it can modulate neurotransmission and exert neuroprotective effects . The compound may also influence various molecular pathways involved in neuronal signaling and plasticity .

Comparison with Similar Compounds

Similar Compounds

    Phenibut: A derivative of GABA with similar neuroprotective properties.

    Baclofen: Another GABA derivative used as a muscle relaxant.

    Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.

Uniqueness

Methyl 4-amino-4-phenylbutanoate is unique due to its specific ester structure, which may confer distinct pharmacokinetic properties compared to other GABA derivatives.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-amino-4-phenylbutanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3

InChI Key

RYSSAIDSNHUHBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C1=CC=CC=C1)N

Origin of Product

United States

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